2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methylphenyl)ethanone
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Overview
Description
4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core. This compound is notable for its unique structural features, which include a methyl group at the 4’ position and an iso-pentoxy group at the 3’ position. These modifications impart distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and iso-pentanol.
Reaction with Trifluoroacetic Anhydride: The key step involves the introduction of the trifluoromethyl group. This is achieved by reacting 4-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride.
Etherification: The iso-pentoxy group is introduced through an etherification reaction. This involves the reaction of the intermediate product with iso-pentanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,2,2-trifluoroacetophenone: Lacks the iso-pentoxy group, resulting in different chemical properties.
3-Methyl-4-iso-pentoxy-2,2,2-trifluoroacetophenone: Positional isomer with different reactivity.
Uniqueness
4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone is unique due to the combined presence of the trifluoromethyl, methyl, and iso-pentoxy groups. This combination imparts distinct physicochemical properties, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-methyl-3-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-9(2)6-7-19-12-8-11(5-4-10(12)3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHGHSCTRAFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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